![molecular formula C13H17NO3 B1642272 2-[2-(Morpholinomethyl)phenyl]acetic acid](/img/structure/B1642272.png)
2-[2-(Morpholinomethyl)phenyl]acetic acid
Vue d'ensemble
Description
2-[2-(Morpholinomethyl)phenyl]acetic acid is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a morpholine ring attached to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholinomethyl)phenyl]acetic acid typically involves the reaction of 2-bromomethylphenylacetic acid with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Morpholinomethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[2-(Morpholinomethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Morpholinomethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The phenylacetic acid moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler analog without the morpholine ring.
2-(2-(Piperidinylmethyl)phenyl)acetic acid: Similar structure but with a piperidine ring instead of morpholine.
2-(2-(Pyrrolidinylmethyl)phenyl)acetic acid: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
2-[2-(Morpholinomethyl)phenyl]acetic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-[2-(morpholin-4-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)9-11-3-1-2-4-12(11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) |
Clé InChI |
GOSVNXMOCBVLPW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=CC=C2CC(=O)O |
SMILES canonique |
C1COCCN1CC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)

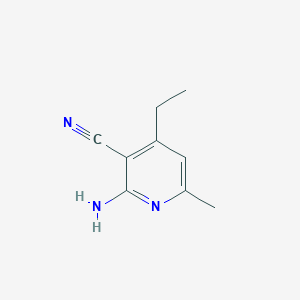
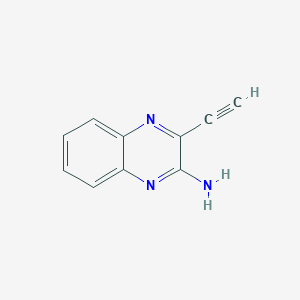
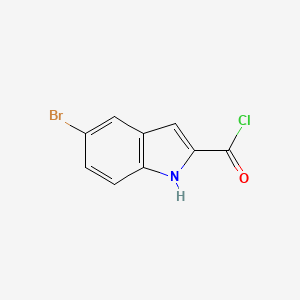
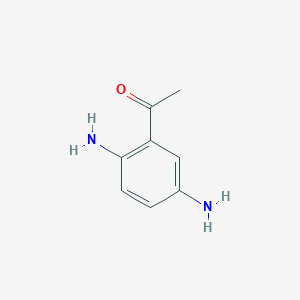
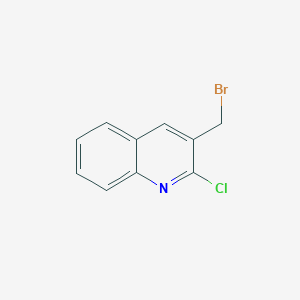
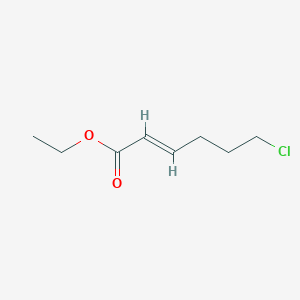
![[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)
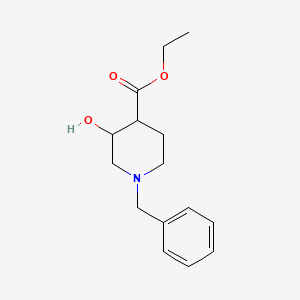

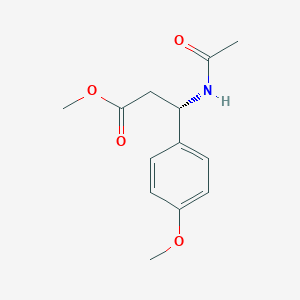
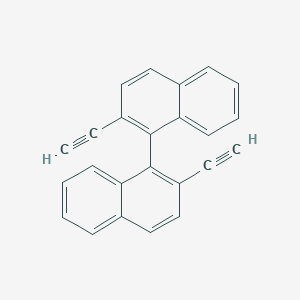
![1-[6-(Dimethylamino)-3-pyridinyl]ethanone](/img/structure/B1642230.png)
